![molecular formula C13H13ClN2S B421606 2-[(2-chlorophenyl)methylthio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B421606.png)
2-[(2-chlorophenyl)methylthio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
2-[(2-chlorophenyl)methylthio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is an aryl sulfide.
Scientific Research Applications
Synthesis and Derivatives
- Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can produce 3-nitro derivatives, useful in synthesizing various nitrogen-containing heterocycles (Kavina, Sizov, & Yakovlev, 2018).
- The synthesis of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, with potential applications in organic chemistry and materials science, has been explored (Nural et al., 2018).
Biological Activity
- Research has identified the antibacterial and antifungal activities of certain 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, suggesting potential applications in developing new antimicrobial agents (Demchenko et al., 2021).
- Some studies have focused on the synthesis of various 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives with potential for biological screening against bacteria and fungi (Bhuva, Bhadani, Purohit, & Purohit, 2015).
Chemical Properties and Reactions
- The compound's ability to undergo various chemical reactions, such as ring transformation and functionalization, is of interest in the field of organic synthesis. This includes its use in creating fused imidazoles and in reactions involving esters of α-amino acids (Kolar & Tiŝler, 1995).
Structural Analysis
- Detailed structural analysis through methods like NMR, FT-IR, MS, and HRMS is crucial for understanding the compound's properties and potential applications (Nural et al., 2018).
properties
Product Name |
2-[(2-chlorophenyl)methylthio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
---|---|
Molecular Formula |
C13H13ClN2S |
Molecular Weight |
264.77g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C13H13ClN2S/c14-11-5-2-1-4-10(11)9-17-13-8-16-7-3-6-12(16)15-13/h1-2,4-5,8H,3,6-7,9H2 |
InChI Key |
KKUQCSKFYZAODQ-UHFFFAOYSA-N |
SMILES |
C1CC2=NC(=CN2C1)SCC3=CC=CC=C3Cl |
Canonical SMILES |
C1CC2=NC(=CN2C1)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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